

## Application Notes and Protocols for ML085 in Small Protein Separation

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Compound of Interest		
Compound Name:	ML085	
Cat. No.:	B1210487	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

ML085 is a 40% Acrylamide/Bisacrylamide solution with a 19:1 ratio, primarily utilized in Polyacrylamide Gel Electrophoresis (PAGE) for the separation of small polypeptides and nucleic acid fragments.[1][2] This solution serves as a key component in the preparation of resolving and stacking gels for SDS-PAGE. The 19:1 ratio of acrylamide to bis-acrylamide is particularly well-suited for creating gels with smaller pore sizes, which is essential for achieving high resolution when separating low molecular weight proteins. Effective separation of small proteins is critical in various research applications, including the study of signaling pathways, biomarker discovery, and the characterization of therapeutic peptides.

## Data Presentation: Recommended Gel Percentages for Small Proteins

The final concentration of the polyacrylamide gel is a critical factor in achieving optimal resolution for proteins of different sizes. For the separation of small proteins, higher percentage gels are typically required. Below is a summary of recommended final gel concentrations using **ML085** for various small protein size ranges.



Target Protein Size Range (kDa)	Recommended Final Gel Percentage (%)	Volume of ML085 (40% Stock) per 10 mL of Resolving Gel (mL)
10 - 40	12%	3.0
5 - 30	15%	3.75
< 20	16.5% (Tris-Tricine System)	4.125
1 - 10	10-20% Gradient or 16.5% (Tris-Tricine System)	Varies (Gradient) / 4.125

Note: For proteins smaller than 20 kDa, a Tris-Tricine buffer system is highly recommended over the standard Laemmli (Tris-Glycine) system for improved resolution.[3][4]

## **Experimental Protocols**

# Protocol 1: Standard SDS-PAGE for Small Proteins (10-40 kDa)

This protocol is suitable for the separation of small proteins using a standard Laemmli (Tris-Glycine) buffer system. A 12% resolving gel is described here.

#### Materials:

- ML085 (40% Acrylamide/Bisacrylamide, 19:1)[1]
- 1.5 M Tris-HCl, pH 8.8
- 0.5 M Tris-HCl, pH 6.8
- 10% (w/v) Sodium Dodecyl Sulfate (SDS)
- 10% (w/v) Ammonium Persulfate (APS)
- TEMED (N,N,N',N'-Tetramethylethylenediamine)
- 10X Tris-Glycine-SDS Running Buffer



- · 2X Laemmli Sample Buffer
- Protein Molecular Weight Marker
- Deionized Water

#### Procedure:

- Gel Casting Assembly: Assemble the gel casting apparatus according to the manufacturer's instructions. Ensure the glass plates are clean and free of any dust or grease.
- Resolving Gel Preparation (12%): For a 10 mL resolving gel, combine the following in a 15 mL conical tube:
  - o Deionized Water: 4.0 mL
  - 1.5 M Tris-HCl, pH 8.8: 2.7 mL
  - o ML085 (40% Stock): 3.0 mL
  - 10% SDS: 100 μL
- Initiate Polymerization: Gently swirl the tube to mix. Add 100  $\mu$ L of 10% APS and 10  $\mu$ L of TEMED. Mix gently and immediately pour the solution between the glass plates, leaving space for the stacking gel (approximately 1.5 cm from the top).
- Overlaying the Resolving Gel: Carefully overlay the resolving gel with water or isopropanol to ensure a flat surface. Allow the gel to polymerize for 30-45 minutes.
- Stacking Gel Preparation (5%): For a 5 mL stacking gel, combine the following:
  - Deionized Water: 3.4 mL
  - 0.5 M Tris-HCl, pH 6.8: 1.25 mL
  - ML085 (40% Stock): 0.83 mL
  - 10% SDS: 50 μL



- Casting the Stacking Gel: After the resolving gel has polymerized, pour off the overlay. Add 50  $\mu$ L of 10% APS and 5  $\mu$ L of TEMED to the stacking gel solution, mix, and pour it on top of the resolving gel. Insert the comb and allow it to polymerize for 20-30 minutes.
- Sample Preparation and Loading:
  - Mix protein samples with an equal volume of 2X Laemmli Sample Buffer.
  - Heat the samples at 95-100°C for 5 minutes.
  - Load the prepared samples and a molecular weight marker into the wells.
- Electrophoresis:
  - Place the gel cassette into the electrophoresis tank and fill the inner and outer chambers with 1X Tris-Glycine-SDS Running Buffer.
  - Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

# Protocol 2: Tris-Tricine SDS-PAGE for Very Small Proteins (< 20 kDa)

This system provides superior resolution for proteins and peptides below 30 kDa.[3]

#### Materials:

- ML085 (40% Acrylamide/Bisacrylamide, 19:1)
- Tris-Tricine Gel Buffers (recipes below)
- 10% (w/v) SDS
- 10% (w/v) APS
- TEMED
- Tris-Tricine Cathode and Anode Running Buffers



- Tricine Sample Buffer
- Protein Molecular Weight Marker for small proteins

#### **Buffer Recipes:**

- Gel Buffer (3X): 3.0 M Tris-HCl, 0.3% SDS, pH 8.45
- Cathode Buffer (10X): 1 M Tris, 1 M Tricine, 1% SDS, pH 8.25
- Anode Buffer (10X): 1 M Tris-HCl, pH 8.9

#### Procedure:

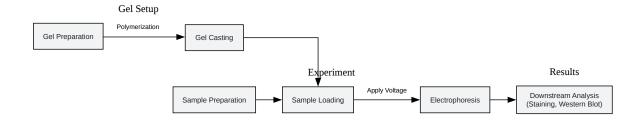
- Resolving Gel Preparation (16.5%): For a 10 mL resolving gel, combine:
  - Deionized Water: 2.3 mL
  - Gel Buffer (3X): 3.3 mL
  - ML085 (40% Stock): 4.1 mL
  - Glycerol: 0.9 g (optional, for stability)
- Initiate Polymerization: Add 50  $\mu$ L of 10% APS and 5  $\mu$ L of TEMED. Mix and pour the gel as described in Protocol 1. Allow to polymerize for 45-60 minutes.
- Stacking Gel Preparation (4%): For a 5 mL stacking gel, combine:
  - Deionized Water: 3.1 mL
  - Gel Buffer (3X): 1.7 mL
  - ML085 (40% Stock): 0.5 mL
- Casting the Stacking Gel: Add 25  $\mu$ L of 10% APS and 5  $\mu$ L of TEMED, mix, pour on top of the resolving gel, and insert the comb. Allow to polymerize for 30 minutes.
- Sample Preparation and Loading:



- Mix samples with an equal volume of 2X Tricine Sample Buffer.
- Heat at 70°C for 10 minutes. Do not boil.
- Load samples and a suitable low molecular weight marker.
- Electrophoresis:
  - Assemble the electrophoresis unit. Fill the inner chamber (cathode) with 1X Cathode
    Buffer and the outer chamber (anode) with 1X Anode Buffer.
  - Run the gel at a constant voltage of 30V for 1 hour, then increase to 100-150V.

## **Visualizations**

## **Experimental Workflow Diagram**

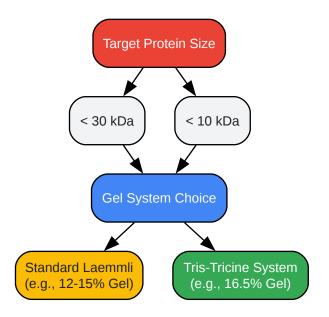


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Caption: Workflow for small protein separation using PAGE.

### **Logical Relationship for Gel Percentage Selection**





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Caption: Decision logic for selecting the appropriate gel system.

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### References

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- 2. Acrylamide/Bisacrylamide Solution 40% (19:1) [himedialabs.com]
- 3. How To Optimize Your Results With Low MW Proteins | Proteintech Group [ptglab.com]
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